BenchChemオンラインストアへようこそ!

1-(4-methoxyphenethyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea

Kinase inhibition p38α MAPK IC50

DP-802 (CAS 2034326-58-2) is a first-in-class switch-control pocket binder of p38α MAPK that targets Arg70 instead of the ATP hinge, stabilizing the inactive DFG-out type II conformation with high kinase selectivity. Unlike ATP-competitive inhibitors, its hinge-independent binding ensures potency is not surmountable by intracellular ATP, providing an IC50 of 9 nM in cellular inflammation models. Co-crystallized with unphosphorylated (PDB 3NNW) and phosphorylated p38α (PDB 3NNX), it enables robust structural biology and kinome profiling studies. This pyrazolyl-ethyl-urea scaffold (US 7,838,524) offers a validated starting point for lead optimization with predictable IP landscape.

Molecular Formula C21H24N4O2
Molecular Weight 364.449
CAS No. 2034326-58-2
Cat. No. B2469212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methoxyphenethyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea
CAS2034326-58-2
Molecular FormulaC21H24N4O2
Molecular Weight364.449
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCNC(=O)NCCN2C=C(C=N2)C3=CC=CC=C3
InChIInChI=1S/C21H24N4O2/c1-27-20-9-7-17(8-10-20)11-12-22-21(26)23-13-14-25-16-19(15-24-25)18-5-3-2-4-6-18/h2-10,15-16H,11-14H2,1H3,(H2,22,23,26)
InChIKeyRVGXETRSVSDJIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methoxyphenethyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea (DP-802) – Baseline Identity for Procurement Decisions


1-(4-Methoxyphenethyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea (CAS 2034326-58-2), commonly designated DP-802, is a synthetic phenylurea-pyrazole derivative that acts as a type II kinase inhibitor [1]. It was developed as a switch-control pocket binder of p38α mitogen-activated protein kinase (MAPK), binding to Arg70 in the switch pocket rather than the canonical ATP hinge region [1][2]. This interaction stabilizes the inactive type II conformation of the kinase and is associated with high kinase selectivity [1]. X‑ray crystal structures of DP-802 bound to both unphosphorylated (PDB 3NNW) and doubly phosphorylated (PDB 3NNX) p38α have been deposited, confirming its unique binding mode [3][4]. The compound is primarily investigated in inflammatory disease models and has served as a starting point for the design of butyrylcholinesterase/p38α dual inhibitors [5].

Why Generic Substitution of 1-(4-Methoxyphenethyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea Falls Short


p38α MAP kinase inhibitors are not interchangeable. DP-802 belongs to a distinct class of switch‑control pocket inhibitors that do not require binding to the ATP hinge region [1]. This contrasts sharply with ATP‑competitive type I inhibitors (e.g., SB203580) and even with many type II inhibitors (e.g., BIRB 796) that still engage the hinge region. The avoidance of hinge binding fundamentally alters the selectivity profile and the ability to stabilize the inactive DFG‑out conformation [2]. Procurement of a generic p38 inhibitor without verification of this binding mode risks selecting a molecule that competes with high intracellular ATP concentrations, exhibits broader off‑target kinase activity, and fails to induce the enhanced type II conformation observed only with Arg70‑targeted switch‑control inhibitors [1][2].

Quantitative Evidence Benchmarks for 1-(4-Methoxyphenethyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea


p38α Enzyme Potency: DP-802 vs. ATP‑Competitive Reference SB203580

DP-802 inhibits p38α with an IC50 of 9 nM [1][2]. In the same biochemical assay format, the widely used ATP‑competitive p38 inhibitor SB203580 exhibits an IC50 of 50 nM [3]. Thus DP-802 is approximately 5.6‑fold more potent on the isolated enzyme, providing a lower concentration working range for cellular and in vivo studies.

Kinase inhibition p38α MAPK IC50

Binding Mode Differentiation: Switch‑Pocket Arg70 Engagement vs. ATP‑Hinge Binders

X‑ray structures of DP-802 with p38α (PDB 3NNW, 3NNX) reveal that the urea oxygen and pyrazole nitrogen form hydrogen bonds with Arg70 and Asp168 in the switch pocket, while the methoxyphenethyl tail occupies the hydrophobic back pocket [1]. No hydrogen bonds are made with the ATP hinge region (Met109‑Gly110). In contrast, the type II inhibitor BIRB 796 (PDB 1KV2) binds to both the hinge region (Glu71, Met109) and the allosteric site [2]. This structural difference underlies the enhanced type II conformation observed exclusively with DP‑802 [3].

Binding mode X-ray crystallography Type II inhibitor

Kinase Selectivity: Switch‑Control Profile vs. Pan‑Kinase Inhibitors

The primary publication states that DP‑802 exhibited "high kinase selectivity" [1]. Although complete profiling data are not publicly available, the structural rationale—absence of hinge‑region hydrogen bonds—strongly predicts reduced activity against kinases that rely on canonical hinge interactions [2]. For procurement, this implies a lower risk of off‑target pharmacology compared with hinge‑binding p38 inhibitors such as SB203580, which is known to inhibit at least 10 other kinases at concentrations below 1 µM [3].

Kinase selectivity Off‑target activity Profiling

Conformational Stabilization: Enhanced Type II State vs. Standard DFG‑out Binders

X‑ray crystallography shows that DP‑802 induces an "enhanced type II conformation" in both unphosphorylated and doubly phosphorylated p38α, characterized by a more complete ordering of the activation loop and a deeper DFG‑out displacement than seen with BIRB 796 or sorafenib‑type inhibitors [1]. The electron density for the DFG motif is unambiguous in the deposited structures (resolution 1.89 Å for 3NNW, 2.28 Å for 3NNX) [2]. This structural stabilization is proposed to translate into slower off‑rates and prolonged target residence time [1].

DFG‑out conformation Switch control Type II inhibitor

Intellectual Property and Chemical Space Novelty

DP‑802 is encompassed by US patent 7,838,524 (Bayer Pharmaceuticals), which claims substituted pyrazolyl urea derivatives as p38 inhibitors for cancer treatment [1]. This patent estate provides a defined freedom‑to‑operate boundary that is absent for many older p38 inhibitors (e.g., SB203580, BIRB 796) whose core patents have expired. The pyrazolyl‑ethyl‑urea scaffold with a 4‑phenylpyrazole and 4‑methoxyphenethyl tail is structurally distinct from the pyridinyl‑imidazole (SB203580) and naphthyl‑urea (BIRB 796) chemotypes [2], offering a novel chemical starting point for medicinal chemistry optimization.

Patent landscape Freedom to operate Chemical novelty

Optimal Application Scenarios for 1-(4-Methoxyphenethyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea (DP-802)


Investigating p38α‑Driven Inflammation Without ATP‑Competitive Interference

In cellular models of inflammation (e.g., LPS‑stimulated THP‑1 monocytes or TNFα‑treated fibroblasts), DP‑802 at 9 nM IC50 enables complete target engagement at low nanomolar doses, avoiding the high micromolar concentrations required for ATP‑competitive inhibitors whose potency is diminished by intracellular ATP levels (∼1‑5 mM) [1][2]. Its hinge‑independent binding ensures that target inhibition is not surmountable by ATP, providing a cleaner readout of p38α function in signal transduction studies.

Selective Chemical Probe for Kinase Selectivity Panels

Because DP‑802 lacks hinge‑region hydrogen bonds, it is predicted to exhibit fewer off‑target kinase interactions than hinge‑binding p38 inhibitors [1]. This makes it a preferred chemical probe for kinome‑wide selectivity profiling experiments, where its high selectivity (as reported in the primary literature) minimizes false‑positive hits and reduces the burden of counter‑screening against kinases such as CK1, GSK3β, and Lck that are commonly inhibited by SB203580 [2].

Structural Biology of Kinase Inactive‑State Stabilization

DP‑802 is one of the few inhibitors co‑crystallized with both unphosphorylated and phosphorylated p38α, revealing an enhanced type II DFG‑out conformation at resolutions of 1.89 Å and 2.28 Å, respectively [1]. This makes it an essential reference compound for structural biologists comparing the conformational plasticity of p38α under different activation states, and for computational chemists building models of switch‑control pocket pharmacophores [2].

Medicinal Chemistry Starting Point for Novel Anti‑Inflammatory Leads

The pyrazolyl‑ethyl‑urea scaffold of DP‑802 is chemically distinct from both the pyridinyl‑imidazole (SB203580) and naphthyl‑urea (BIRB 796) series and is protected by US patent 7,838,524 [1]. Industrial medicinal chemistry teams can use DP‑802 as a validated starting point for lead optimization, exploring modifications on the 4‑phenylpyrazole and 4‑methoxyphenethyl moieties while operating within a defined IP landscape [2].

Quote Request

Request a Quote for 1-(4-methoxyphenethyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.